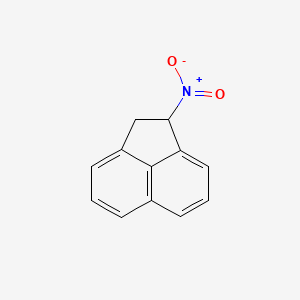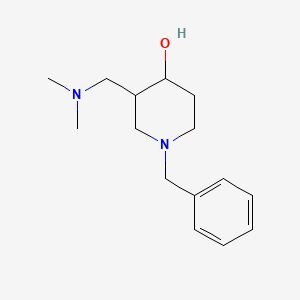![molecular formula C14H14BrNO B13971509 5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with an ethoxy group. The molecular structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine typically involves a multi-step process. One common method includes the bromination of 4-methylphenyl-2-ethoxypyridine. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of 5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy group on the pyridine ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)phenyl-2-methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.
5-(4-(Chloromethyl)phenyl)-2-ethoxypyridine: Chlorine atom replaces the bromine atom.
5-(4-(Bromomethyl)phenyl)-3-ethoxypyridine: Ethoxy group is positioned at the 3rd position of the pyridine ring.
Uniqueness
5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine is unique due to the specific positioning of the bromomethyl and ethoxy groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research.
特性
分子式 |
C14H14BrNO |
|---|---|
分子量 |
292.17 g/mol |
IUPAC名 |
5-[4-(bromomethyl)phenyl]-2-ethoxypyridine |
InChI |
InChI=1S/C14H14BrNO/c1-2-17-14-8-7-13(10-16-14)12-5-3-11(9-15)4-6-12/h3-8,10H,2,9H2,1H3 |
InChIキー |
SWHQTMJKRTVMBH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



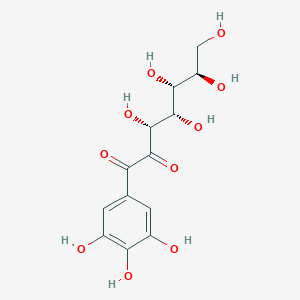
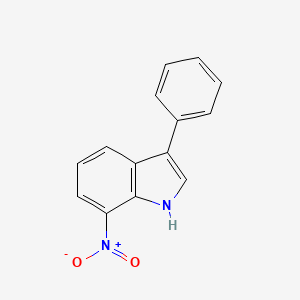


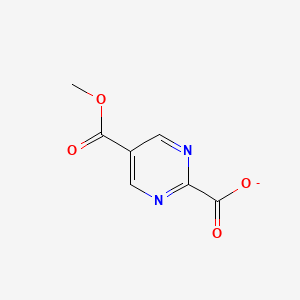

![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)


![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)

